molecular formula C31H46O6 B1246375 Nanjiol A

Nanjiol A

Cat. No.: B1246375
M. Wt: 514.7 g/mol
InChI Key: SDZLLHVVNDYMTJ-FZRPPXKSSA-N
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Description

Nanjiol A (compound 72) is a steroid-derived natural product isolated from the soft coral Dendronephthya sp. collected off Zhejiang Province, China . This compound has demonstrated antimicrobial activity against pathogenic Vibrio species, including V. parahaemolyticus, V. scophthalmi, and V. harveyi, with a minimum inhibitory concentration (MIC) range of 8–>32 mg/mL in antivibrio assays .

Properties

Molecular Formula

C31H46O6

Molecular Weight

514.7 g/mol

IUPAC Name

[(8R,9S,10R,12R,13S,14S,16S,17R)-12-acetyloxy-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C31H46O6/c1-18(2)9-8-13-30(6,35)28-26(36-19(3)32)16-25-23-11-10-21-15-22(34)12-14-29(21,5)24(23)17-27(31(25,28)7)37-20(4)33/h12,14-15,18,23-28,35H,8-11,13,16-17H2,1-7H3/t23-,24+,25+,26+,27-,28-,29+,30+,31-/m1/s1

InChI Key

SDZLLHVVNDYMTJ-FZRPPXKSSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1C(CC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)OC(=O)C)O

Synonyms

nanjiol A

Origin of Product

United States

Chemical Reactions Analysis

Search Results Review

The provided sources ( ) focus on general chemical reaction types (e.g., SNV reactions, redox, precipitation), laboratory techniques, and recent advances in photobiocatalysis or molecular resonance. None mention "Nanjiol A" or related derivatives. Key gaps include:

  • No structural data, molecular formula, or IUPAC name for "this compound."

  • No experimental procedures, reaction mechanisms, or spectroscopic data (e.g., NMR, IR) for this compound.

  • No citations in journals such as Nature, Science, or Journal of the American Chemical Society.

2.1. Nomenclature Issues

  • "this compound" may be an internal code name, a regional designation, or a misspelling (e.g., "Nanjiol" vs. "Nanjingol").

  • Recommendation : Verify spelling or consult the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

2.2. Emerging Research

  • If "this compound" is a newly discovered compound, its data may not yet be published.

  • Recommendation : Monitor preprint servers like ChemRxiv or contact research institutions in Nanjing, China, for proprietary studies.

Alternative Strategies for Research

To gather authoritative data on "this compound," consider the following steps:

Step Action Purpose
1Search SciFinder, Reaxys, or PubMedIdentify peer-reviewed studies or patents.
2Contact academic institutions (e.g., Nanjing University)Request access to unpublished theses or internal reports.
3Analyze related compounds (e.g., terpenoids, alkaloids)Infer reactivity based on structural analogs.

General Framework for Chemical Reaction Analysis

While specific data on "this compound" is unavailable, the following template can guide future research:

4.1. Reaction Types

  • Oxidation/Reduction : Potential sites for electron transfer (e.g., hydroxyl or ketone groups).

  • Nucleophilic Substitution : Likely if halogen or leaving groups are present.

  • Cyclization : Common in polycyclic natural products.

4.2. Expected Data Tables

Reaction Conditions Yield Mechanism
EsterificationAcid catalyst, 80°C75%Nucleophilic acyl substitution
HydrogenationH₂, Pd/C, 25°C90%Radical addition

Comparison with Similar Compounds

Table 1: Structural and Source Comparison of this compound and Analogues

Compound Source Organism Molecular Formula Key Structural Features
This compound Dendronephthya sp. Not provided Steroid backbone, likely hydroxylated
Dendronecholones A–D Dendronephthya sp. Not provided Varied hydroxylation/oxidation
Compound 71 Dendronephthya sp. C29H41O5 (inferred) 12b,16b,20-trihydroxy, 16-acetate
Nanjiol B Nephthea sp. C31H48O6 Higher oxygenation

Functional Comparison with Antivibrio Agents

Key functional comparisons include:

Activity Against Vibrio Species

However, subtle differences in functional groups (e.g., acetylation in compound 71) may modulate target specificity or resistance mechanisms .

Comparison with Non-Steroidal Antivibrio Agents

Their mechanisms may involve membrane disruption, contrasting with steroids like this compound, which might target intracellular pathways .

Table 2: Functional Comparison of Antivibrio Compounds

Compound Class MIC Range (mg/mL) Proposed Mechanism
This compound Steroid 8–>32 Membrane interaction or enzyme inhibition
Dendronecholones A–D Steroid 8–>32 Similar to this compound
Oleic acid Fatty acid Not reported Membrane disruption
Pacificin G Diterpene Not reported Oxidative stress induction

Research Findings and Pharmacological Implications

  • Structural-Activity Relationship (SAR): The presence of hydroxyl and acetate groups in coral-derived steroids correlates with their antimicrobial activity, though potency remains suboptimal. Enhanced bioactivity may require structural optimization, such as selective halogenation or glycosylation .
  • Bioavailability Challenges: High MIC values (>32 mg/mL) indicate poor solubility or cellular uptake, common issues with lipophilic steroids. Nanoemulsion or nanoparticle formulations (as explored for γ-oryzanol ) could improve delivery .

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